molecular formula C14H8N2O4 B116321 3,5-Dinitrophenanthrene CAS No. 159092-72-5

3,5-Dinitrophenanthrene

Cat. No. B116321
CAS RN: 159092-72-5
M. Wt: 268.22 g/mol
InChI Key: ACKYQATWPXBWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitrophenanthrene (DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties and applications. DNP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as acetone, benzene, and ether.

Mechanism of Action

3,5-Dinitrophenanthrene acts as a fluorescent probe by intercalating into DNA and RNA, causing a shift in the fluorescence spectrum. 3,5-Dinitrophenanthrene can also bind to proteins, causing a change in the protein's conformation and function. 3,5-Dinitrophenanthrene can also inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species.
Biochemical and Physiological Effects
3,5-Dinitrophenanthrene has been shown to induce DNA damage and oxidative stress in cells. 3,5-Dinitrophenanthrene has also been shown to inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species. Additionally, 3,5-Dinitrophenanthrene has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3,5-Dinitrophenanthrene is a useful tool for studying DNA, RNA, and proteins due to its fluorescent properties. 3,5-Dinitrophenanthrene is also relatively easy to synthesize and has a long shelf life. However, 3,5-Dinitrophenanthrene can be toxic and carcinogenic, and caution should be taken when handling and disposing of the compound. Additionally, 3,5-Dinitrophenanthrene can be expensive, which may limit its use in some experiments.

Future Directions

Future research on 3,5-Dinitrophenanthrene could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, future research could focus on developing new applications for 3,5-Dinitrophenanthrene, such as using it as a sensor for detecting environmental pollutants or as a therapeutic agent for cancer treatment. Finally, future research could focus on developing safer alternatives to 3,5-Dinitrophenanthrene for use in scientific research.

Synthesis Methods

3,5-Dinitrophenanthrene can be synthesized through several methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of 1,2-dinitrobenzene with naphthalene in the presence of aluminum chloride as a catalyst. The Suzuki coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with a stannylated naphthalene derivative in the presence of a palladium catalyst.

Scientific Research Applications

3,5-Dinitrophenanthrene is widely used in scientific research as a fluorescent probe for studying DNA, RNA, and proteins. 3,5-Dinitrophenanthrene can be used to detect DNA damage, protein-DNA interactions, and protein-protein interactions. 3,5-Dinitrophenanthrene can also be used to study the structure and function of enzymes, such as cytochrome P450 enzymes. Additionally, 3,5-Dinitrophenanthrene can be used to study the toxicity and carcinogenicity of PAHs.

properties

CAS RN

159092-72-5

Product Name

3,5-Dinitrophenanthrene

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

3,5-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H

InChI Key

ACKYQATWPXBWLE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-]

Other CAS RN

159092-72-5

synonyms

3,5-DINITROPHENANTHRENE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.